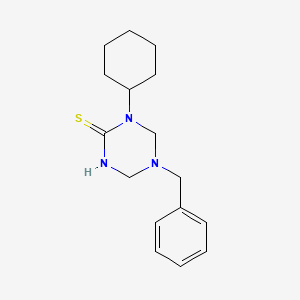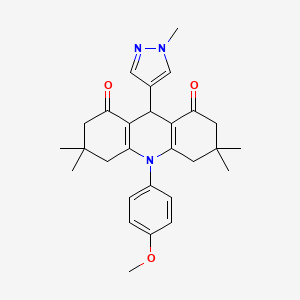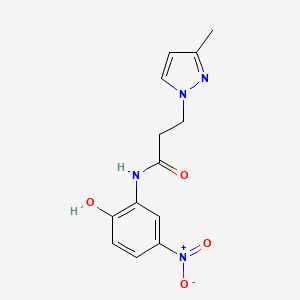
2-(4-chloro-1H-pyrazol-1-yl)-N-(2-cyanophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-1H-pyrazol-1-yl)-N-(2-cyanophenyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N-(2-cyanophenyl)butanamide typically involves the reaction of 4-chloro-1H-pyrazole with a suitable butanamide derivative. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-pyrazol-1-yl)-N-(2-cyanophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N-(2-cyanophenyl)butanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites.
Receptor binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA interaction: The compound could interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-chloro-1H-pyrazol-1-yl)-N-(2-cyanophenyl)butanamide include other pyrazole derivatives such as:
- 2-(4-bromo-1H-pyrazol-1-yl)-N-(2-cyanophenyl)butanamide
- 2-(4-methyl-1H-pyrazol-1-yl)-N-(2-cyanophenyl)butanamide
- 2-(4-fluoro-1H-pyrazol-1-yl)-N-(2-cyanophenyl)butanamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and cyano groups. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C14H13ClN4O |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N-(2-cyanophenyl)butanamide |
InChI |
InChI=1S/C14H13ClN4O/c1-2-13(19-9-11(15)8-17-19)14(20)18-12-6-4-3-5-10(12)7-16/h3-6,8-9,13H,2H2,1H3,(H,18,20) |
InChI Key |
SVBIKNBHBXBGNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C#N)N2C=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({(4E)-1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10945839.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10945846.png)
![1-ethyl-N-(furan-2-ylmethyl)-4-{[3-(naphthalen-2-ylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10945851.png)
![4-bromo-1,3-dimethyl-N-[1-(2,3,4,5-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10945855.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10945859.png)

![ethyl 2-{[(2E)-3-(3-chlorophenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10945868.png)

![2-(4-chloro-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10945883.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B10945892.png)


![N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B10945911.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10945913.png)
